N-(4-methoxyphenyl)guanidine nitrate
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)guanidine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.HNO3/c1-12-7-4-2-6(3-5-7)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCVXPUUCPPIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Impact :
- Methoxy vs. Nitro Groups : The methoxy group (electron-donating) stabilizes the aromatic ring, reducing reactivity compared to nitro-substituted analogues .
Physicochemical and Toxicological Properties
Table 1: Comparative Toxicity and Stability
Key Findings :
- Toxicity : The methoxyphenyl derivative’s toxicity profile is projected to align with guanidine nitrate due to shared nitrate effects. However, its larger molecular weight may slightly reduce molar toxicity compared to simpler salts like guanidine chloride .
- Stability : Nitrate-containing compounds exhibit higher explosivity and oxidative risks than halogenated analogues .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing N-(4-methoxyphenyl)guanidine nitrate and its derivatives?
- Methodological Answer : A common approach involves refluxing (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones with guanidine nitrate in ethanol under basic catalysis (e.g., lithium hydroxide). The reaction is typically monitored by TLC, and the product is purified via recrystallization from ethanol or acetonitrile . For derivatives like N-[3-(3-piperidinomethylphenoxy)propyl]guanidine nitrate, 3,5-dimethylpyrazole-1-carboxamidine nitrate is used as a reagent in ethanol under reflux, followed by room-temperature stirring for 16 hours .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- FT-IR to confirm functional groups (e.g., guanidine C=N stretching at ~1650–1600 cm⁻¹).
- 1H and 13C NMR to resolve aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl groups) and guanidine NH signals (δ 8–10 ppm).
- Mass spectrometry (MS) for molecular ion validation (e.g., [M+H]+ or [M–NO3]− fragments).
- Elemental analysis to verify purity (>95% C, H, N content) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use respiratory protection (N95 masks or powered air-purifying respirators) to avoid inhalation of dust.
- Wear nitrile gloves and chemical-resistant lab coats to prevent skin contact, as it may cause irritation or sensitization .
- Store in a cool, dry environment (<25°C) away from oxidizers and heat sources due to its thermal instability above 215°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal decomposition data for this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under controlled atmospheres (e.g., N₂ vs. air). For example, studies on guanidine nitrate mixtures with basic copper nitrate show decomposition onset at ~180°C, producing NH₃, HCN, and NOx gases. Contrast this with pure compound data (decomposition at 212–215°C) . Use gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts and reconcile discrepancies in reported pathways .
Q. What strategies optimize the catalytic efficiency of lithium hydroxide in guanidine nitrate-mediated pyrimidine synthesis?
- Methodological Answer :
- Solvent optimization : Ethanol is preferred over DMF or THF due to its polarity and ability to stabilize intermediates.
- Base loading : A 1:1 molar ratio of LiOH to substrate minimizes side reactions (e.g., over-dealkylation).
- Reaction time : Extend reflux duration to 6–8 hours for >90% yield, confirmed by HPLC .
Q. How does the crystal structure of N-(4-methoxyphenyl)guanidine derivatives influence their reactivity?
- Methodological Answer : Single-crystal X-ray diffraction reveals deviations in guanidine C–N bond lengths (1.32–1.38 Å) and non-classical C–H···O hydrogen bonding between methoxy groups and adjacent atoms. These structural features enhance electrophilicity at the guanidine core, favoring nucleophilic attack in cross-coupling reactions. Compare with non-methoxylated analogs to quantify steric/electronic effects .
Q. What are the methodological challenges in scaling up this compound for pharmaceutical intermediate production?
- Methodological Answer : Key challenges include:
- Byproduct control : Monitor nitroso impurities via LC-MS during amination steps.
- Purification : Replace column chromatography with countercurrent distribution or high-pressure recrystallization to maintain yield (>85%) at multi-gram scales.
- Thermal safety : Implement jacketed reactors with temperature feedback systems to prevent exothermic runaway reactions .
Q. How can researchers validate the environmental impact of this compound in aquatic systems?
- Methodological Answer : Conduct OECD 301F biodegradability testing in aerobic aqueous media. If persistence is observed (>60 days), perform toxicity assays using Daphnia magna (EC₅₀) and Vibrio fischeri (Microtox®). Cross-reference with computational models (e.g., EPI Suite) to predict bioaccumulation potential. Note that current data gaps exist for chronic ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
